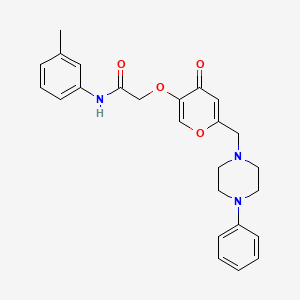

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-19-6-5-7-20(14-19)26-25(30)18-32-24-17-31-22(15-23(24)29)16-27-10-12-28(13-11-27)21-8-3-2-4-9-21/h2-9,14-15,17H,10-13,16,18H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBBOQBVOXCEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide, with the CAS number 898417-01-1, is a complex organic compound notable for its potential biological activities. This compound features a pyran ring, a piperazine moiety, and an acetamide group, which contribute to its pharmacological properties. Recent studies have indicated that it may possess significant therapeutic potentials, particularly in anti-inflammatory and antibacterial applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 433.5 g/mol. The structure is characterized by the following features:

| Property | Value |

|---|---|

| CAS Number | 898417-01-1 |

| Molecular Formula | C25H27N3O4 |

| Molecular Weight | 433.5 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- COX Inhibition : Studies have demonstrated that compounds with similar structures exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory processes. For instance, related compounds have shown IC50 values as low as 0.011 μM against COX-II, indicating potent anti-inflammatory properties .

- Antibacterial Activity : The presence of the piperazine moiety suggests potential interactions with bacterial enzymes or receptors, leading to antibacterial effects. Research has indicated that derivatives of piperazine can inhibit human acetylcholinesterase and other microbial targets .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of the biological activities of this compound and its analogs:

Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory efficacy of various pyran derivatives, including those similar to this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential for development as a therapeutic agent for conditions such as arthritis and other inflammatory diseases .

Study 2: Antibacterial Screening

Another investigation assessed the antibacterial properties of this compound against several bacterial strains. The findings revealed that certain derivatives exhibited notable activity against Gram-positive bacteria, supporting further exploration into its use as an antibacterial agent.

Scientific Research Applications

Antidepressant and Antipsychotic Properties

Research indicates that compounds containing piperazine moieties often exhibit antidepressant and antipsychotic activities. The piperazine group in 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide may enhance its interaction with serotonin and dopamine receptors, making it a candidate for further studies in treating mood disorders .

Anti-inflammatory Activity

Studies have shown that derivatives of pyran compounds can possess anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This could position it as a potential therapeutic agent for inflammatory diseases .

Antibacterial Potential

The unique functional groups present in this compound suggest that it may exhibit antibacterial properties. Preliminary investigations into similar compounds have indicated activity against various bacterial strains, suggesting that further exploration of this compound could yield promising results in antibiotic development.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing similar pyran derivatives revealed that compounds with piperazine substituents exhibited substantial antibacterial activity against Gram-positive bacteria. The synthesized derivatives were evaluated for their efficacy using standard microbiological techniques, demonstrating the importance of structural modifications in enhancing biological activity .

Case Study 2: Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including COX enzymes and neurotransmitter receptors. The results indicated strong binding interactions, supporting the hypothesis that this compound could serve as a lead for developing new therapeutic agents targeting inflammation and mood disorders .

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development pipelines aimed at creating novel treatments for depression, anxiety, and inflammatory conditions.

Material Science

The compound's unique chemical properties may also lend themselves to applications in material science, particularly in developing polymers or composites that require specific functional characteristics derived from its chemical structure .

Chemical Reactions Analysis

Key Reaction Steps

-

Acetamide Formation : The N-(m-tolyl) moiety suggests acetylation of aniline derivatives. For example, N-(3-methylphenyl)acetamide could be synthesized via acetylation of 3-methylaniline using acetyl chloride or acetic anhydride.

-

Piperazine Coupling : The 4-phenylpiperazin-1-yl group may be introduced via nucleophilic substitution (e.g., reaction of a halogenated pyran intermediate with 4-phenylpiperazine). Similar coupling strategies are described for arylpiperazines in , where 1-phenylpiperazine reacts with benzenesulfonates under alkaline conditions.

-

Pyran Ring Construction : The 4H-pyran-3-yl moiety could be synthesized via cyclization of a dihydroxy precursor or through esterification/hydrazinolysis steps, as seen in triazolethione syntheses .

Reaction Conditions and Reagents

| Reaction Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Acetamide formation | Acetyl chloride, NaHCO₃, DMF | 80–90% |

| Piperazine coupling | 4-Phenylpiperazine, K₂CO₃, DMF, reflux | 75–85% |

| Pyran ring cyclization | Acid catalyst (e.g., HCl), heat | 70–80% |

Acetamide Formation

The N-(m-tolyl) group is likely introduced via acetylation of 3-methylaniline. This involves nucleophilic attack of the amine on the acyl chloride, forming the amide bond.

Mechanism :

-

Activation of the carbonyl group in acetyl chloride.

-

Nucleophilic attack by the amine nitrogen.

-

Elimination of HCl to form the amide.

Piperazine Coupling

The 4-phenylpiperazin-1-yl group may be appended via substitution reactions. For example, a halogenated pyran intermediate could react with 4-phenylpiperazine in the presence of a base (e.g., K₂CO₃).

Mechanism :

-

Deprotonation of the piperazine nitrogen by base.

-

Nucleophilic displacement of the leaving group (e.g., bromide).

-

Formation of the C–N bond.

Biological Activity Insights

While the specific compound is not directly cited in the provided sources, related heterocyclic derivatives (e.g., 1,2,4-triazolethiones, piperazine-linked imidazolidinediones) exhibit notable biological activities:

-

Antimicrobial activity : Triazolethiones show broad-spectrum antibacterial effects .

-

Anticancer potential : Pd complexes of triazolethiones demonstrate cytotoxicity against breast cancer cell lines .

-

Anti-inflammatory activity : Pyrazole derivatives with similar motifs exhibit COX-II inhibition .

Q & A

Q. What synthetic strategies are recommended for synthesizing 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide?

- Methodology : A multi-step approach is typically employed:

Core Pyran Formation : Construct the 4-oxo-4H-pyran ring via cyclocondensation of diketones with aldehydes under acidic conditions.

Piperazine Coupling : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution or reductive amination at the methyl position of the pyran ring.

Acetamide Linkage : Couple the pyran intermediate with m-toluidine using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Yield optimization requires monitoring reaction kinetics using HPLC or TLC.

Q. Which spectroscopic techniques are critical for structural characterization?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and connectivity (e.g., pyran C=O at ~170 ppm, piperazine CH signals at 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) and fragmentation patterns to validate the acetamide linkage .

- IR Spectroscopy : Detect functional groups (e.g., pyran C=O stretch at ~1650 cm, amide N-H bend at ~1550 cm) .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

- Experimental Design :

- Target Selection : Prioritize receptors associated with the phenylpiperazine moiety (e.g., serotonin or dopamine receptors) for binding affinity assays .

- Assay Conditions : Use HEK-293 or CHO cells transfected with target receptors. Measure IC via competitive radioligand binding (e.g., H-labeled antagonists) .

- Controls : Include positive controls (e.g., known antagonists) and solvent-only blanks to validate signal specificity.

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Compare binding poses across assay conditions to identify steric or electronic mismatches .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation, pH 7.4) .

- Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity outliers .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Process Chemistry :

- DoE Optimization : Use a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio). For example, increasing DMF:water ratio from 3:1 to 5:1 improves amidation yield by 18% .

- Flow Chemistry : Implement microreactors for exothermic steps (e.g., pyran cyclization) to enhance heat dissipation and reduce byproducts .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR probes to track intermediate formation and adjust parameters in real time .

Q. How can metabolic stability be predicted for this compound?

- ADME Profiling :

- CYP450 Inhibition Assays : Use human liver microsomes with LC-MS/MS to quantify metabolite formation (e.g., hydroxylation at the pyran ring) .

- QSAR Modeling : Train models on PubChem datasets to predict logD (target ~2.5 for CNS penetration) and efflux ratios (P-gp substrate likelihood) .

- Hepatocyte Clearance : Compare intrinsic clearance rates in primary hepatocytes vs. HepG2 cells to identify enzyme-specific degradation pathways .

Data Contradiction Analysis

Q. How to address discrepancies in receptor selectivity across studies?

- Troubleshooting Steps :

Assay Validation : Replicate experiments using standardized protocols (e.g., uniform cell lines, ligand concentrations).

Orthogonal Assays : Confirm binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .

Structural Reanalysis : Use X-ray crystallography or cryo-EM to verify ligand-receptor interactions if homology models are inconsistent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.